High-Affinity GPR35 Agonism: Potency Comparison Against the Reference Agonist Zaprinast
1-(3,5-Dimethoxybenzoyl)piperazine demonstrates significantly higher potency as a GPR35 agonist compared to zaprinast, the well-known reference compound. This difference is quantifiable in both functional (EC50) and binding (Ki) assays [1][2].
| Evidence Dimension | Potency to activate human GPR35 (EC50) in a functional DMR assay |
|---|---|
| Target Compound Data | EC50 = 1.10 nM |
| Comparator Or Baseline | Zaprinast (reference agonist) EC50 = 840 nM |
| Quantified Difference | Approximately 764-fold higher potency |
| Conditions | Human GPR35 expressed in CHO-K1 cells, assessed by dynamic mass redistribution (DMR) assay [1] and compared to published data from a calcium mobilization assay [2]. |
Why This Matters
This substantial increase in potency allows researchers to use significantly lower compound concentrations, minimizing off-target effects and reducing cost per experiment.
- [1] BindingDB. (n.d.). BDBM50575549 (CHEMBL3306990) Activity Data for G-protein coupled receptor 35. University of California, San Diego. View Source
- [2] Taniguchi, Y., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS Letters, 580(21), 5003-5008. View Source
